2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide
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Overview
Description
2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide involves several steps, typically starting with the preparation of precursor compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the structures of 5-methyl- and 5,5-dimethyl-2,8-dioxa-3,4,6,7-tetraaza-3,6-nonadiene 4,6-dioxide have been established through detailed studies .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Scientific Research Applications
2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its effects on specific biological pathways.
Industry: Utilized in the production of specialized materials and chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of 2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in therapeutic applications or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,8-dioxa-3,4,6,7-tetraazanona-3,6-diene 4,6-dioxide: A similar compound with a methyl group, studied for its structural properties.
5,5-Dimethyl-2,8-dioxa-3,4,6,7-tetraaza-3,6-nonadiene 4,6-dioxide: Another derivative with two methyl groups, known for its unique bond lengths and configurations.
Uniqueness
2,8-Dioxa-3,4,6,7-tetraazanona-3,6-diene, 4,6-dioxide stands out due to its specific arrangement of nitrogen and oxygen atoms, which contribute to its distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of interest in multiple fields.
Properties
CAS No. |
23950-84-7 |
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Molecular Formula |
C3H8N4O4 |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
methoxyimino-[[methoxyimino(oxido)azaniumyl]methyl]-oxidoazanium |
InChI |
InChI=1S/C3H8N4O4/c1-10-4-6(8)3-7(9)5-11-2/h3H2,1-2H3 |
InChI Key |
GENZJLJESLZKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CON=[N+](C[N+](=NOC)[O-])[O-] |
Origin of Product |
United States |
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